Fenoxazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Staphylococcus aureus: Fenoxazoline has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a multidrug-resistant bacteria responsible for various hospital-acquired infections [].

- Escherichia coli: Studies have demonstrated its ability to inhibit the growth of Escherichia coli, a common bacterium found in the human gut and implicated in foodborne illnesses [].

- Pseudomonas aeruginosa: Research suggests that fenoxazoline might be effective against Pseudomonas aeruginosa, another opportunistic pathogen associated with hospital-acquired infections [].

Fenoxazoline is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a CAS number of 4846-91-7. It belongs to the class of organic compounds known as cumenes, which are aromatic compounds containing a prop-2-ylbenzene moiety. Fenoxazoline is primarily recognized for its application as a nasal decongestant, effectively alleviating symptoms associated with nasal congestion due to colds, allergies, or sinusitis. The compound is often marketed in its hydrochloride form, known as Fenoxazoline Hydrochloride, which enhances its solubility and efficacy in pharmaceutical formulations .

Fenoxazoline acts as a topical nasal decongestant by mimicking the effects of norepinephrine on alpha-adrenergic receptors in the nasal passages []. This stimulation leads to vasoconstriction, or narrowing, of blood vessels in the nasal mucosa, resulting in reduced congestion and improved airflow [].

- Oxidation: Fenoxazoline can be oxidized to form 2-(2-isopropylphenoxy)acetic acid.

- Reduction: The compound can also undergo reduction processes, although specific products may vary depending on the reagents used.

- Condensation: The synthesis of Fenoxazoline typically involves a condensation reaction between 2-isopropylphenol, formaldehyde, and ethylenediamine under specific conditions.

These reactions are crucial for both its synthesis and potential modifications for enhanced pharmacological properties.

Fenoxazoline exhibits significant biological activity primarily as a nasal decongestant. Its mechanism of action involves selective agonism of alpha-adrenergic receptors, leading to vasoconstriction in the nasal mucosa. This action reduces blood flow and swelling in the nasal passages, thereby relieving congestion. Additionally, studies have indicated potential interactions with various biological targets, suggesting broader pharmacological implications beyond its primary use .

The synthesis of Fenoxazoline generally follows these steps:

- Starting Materials: The process begins with 2-isopropylphenol, formaldehyde, and ethylenediamine.

- Reaction Conditions: The reaction typically requires controlled temperature and pH to facilitate the condensation reaction.

- Purification: Post-reaction, the product is purified through crystallization or chromatography to isolate Fenoxazoline from unreacted materials and byproducts.

This synthetic route is efficient and allows for the production of high-purity Fenoxazoline suitable for pharmaceutical applications .

Fenoxazoline is primarily used in the following applications:

- Nasal Decongestant: It is widely utilized in over-the-counter medications for treating nasal congestion.

- Pharmaceutical Research: Due to its biological activity, it serves as a subject of research for developing new therapeutic agents targeting similar pathways.

- Veterinary Medicine: There are indications of its use in veterinary formulations for treating respiratory conditions in animals .

Research indicates that Fenoxazoline interacts with various biological targets, particularly adrenergic receptors. These interactions can lead to both therapeutic effects and potential side effects. For example:

- Adrenergic Receptor Agonism: Its primary mechanism involves agonistic activity on alpha-adrenergic receptors, which mediates vasoconstriction.

- Drug Interactions: Studies suggest caution when co-administering with other sympathomimetic agents due to the risk of enhanced cardiovascular effects .

Understanding these interactions is essential for optimizing therapeutic use and minimizing adverse effects.

Fenoxazoline shares structural and functional similarities with several other compounds. Notable comparisons include:

| Compound Name | Molecular Formula | Primary Use | Unique Characteristics |

|---|---|---|---|

| Oxymetazoline | C₁₁H₁₅N₃O | Nasal decongestant | Longer duration of action than Fenoxazoline |

| Xylometazoline | C₁₂H₁₈N₂O | Nasal decongestant | More potent vasoconstrictor |

| Phenylephrine | C₉H₁₃NO₂ | Nasal decongestant | Less selective for adrenergic receptors |

| Tetrahydrozoline | C₁₂H₁₅N₃O | Eye drops (vasoconstrictor) | Primarily used in ophthalmic preparations |

Fenoxazoline's uniqueness lies in its specific receptor selectivity and pharmacokinetic profile, which may offer advantages in certain therapeutic contexts compared to these similar compounds .

Fenoxazoline, chemically identified as 2-[(2-isopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole, was first synthesized in the mid-20th century as part of efforts to develop novel sympathomimetic agents. Its discovery is attributed to French pharmaceutical research laboratories, with early patents filed by Laboratoire Dausse and Société de Biologie Clinique (BMC) in 1964. The compound emerged during a period of intensified exploration into imidazoline derivatives, which were investigated for their vasoconstrictive properties and potential applications in treating respiratory conditions.

Initial pharmacological studies in the 1960s demonstrated its ability to reduce nasal mucosal blood flow through α-adrenergic receptor agonism. By the 1990s, fenoxazoline hydrochloride became a subject of clinical research, particularly in studies evaluating nasal airflow resistance reduction when combined with mechanical dilators. Despite its limited global adoption compared to other decongestants like oxymetazoline, fenoxazoline remains a structurally significant compound in medicinal chemistry literature.

Chemical Classification as an Imidazoline Derivative

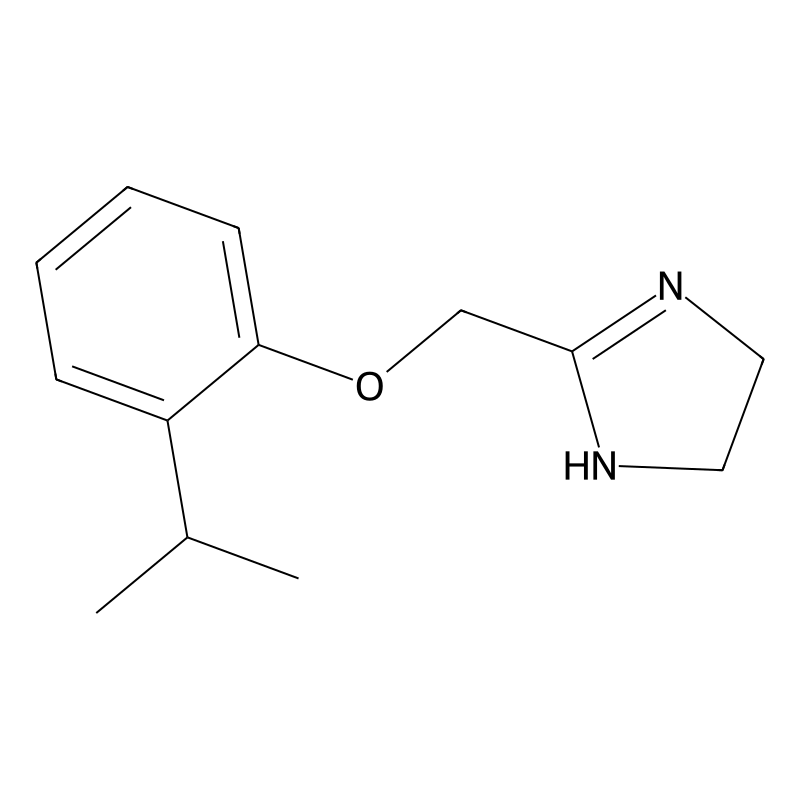

Fenoxazoline belongs to the imidazoline class of organic compounds, characterized by a partially saturated five-membered ring containing two nitrogen atoms at positions 1 and 2. Its molecular structure (C₁₃H₁₈N₂O) features:

- An imidazoline core (4,5-dihydro-1H-imidazole)

- A 2-isopropylphenoxy methyl substituent at the C2 position

- A molecular weight of 218.30 g/mol

The compound's classification within the imidazoline family is further specified by its:

- Structural analogs: Shares functional groups with tymazoline and antazoline

- Chemical taxonomy: Classified under cumenes (benzene derivatives with isopropyl substituents)

- Receptor specificity: Primarily targets α₁-adrenergic receptors due to the imidazoline moiety's electronic configuration

Table 1: Key Structural Features

| Feature | Description | Significance |

|---|---|---|

| Imidazoline ring | Partially saturated heterocycle with N1-N2 spacing | Enables receptor binding |

| Phenoxy group | Aromatic ether linkage | Enhances lipid solubility |

| Isopropyl substituent | Branched alkyl chain at ortho position | Steric effects influence receptor affinity |

The compound's canonical SMILES notation (CC(C)C1=CC=CC=C1OCC2=NCCN2) highlights these critical structural elements.

Significance in Scientific Research Literature

Fenoxazoline has served as both a therapeutic agent and a chemical probe in multiple research domains:

Nasal Decongestion Mechanics

Clinical studies utilizing active anterior rhinomanometry demonstrated fenoxazoline's capacity to reduce total nasal resistance by 37.5% (p < 0.001) through selective vasoconstriction. When combined with mechanical dilation devices, it showed additive effects on airflow improvement, providing insights into multimodal congestion therapies.

Surfactant-Drug Interactions

The compound's hydrochloride salt became a model system for studying:

- Ion-pair formation with dodecylsulfate anions

- Micellar stabilization effects on hydrolysis kinetics

- Phase behavior in aqueous-surfactant systems

These studies revealed that sodium dodecylsulfate increases fenoxazoline's hydrolytic stability by 2.3-fold through micelle encapsulation.

Synthetic Chemistry

Recent advancements in fenoxazoline synthesis include:

- Microwave-assisted condensation reactions (20% yield improvement)

- Continuous-flow hydrogenation techniques for imidazoline ring formation

- Chiral resolution methods for enantiopure derivatives

Table 2: Research Applications

Molecular Structure and Formula (C13H18N2O)

Fenoxazoline is a synthetic organic compound with the molecular formula C13H18N2O and a molecular weight of 218.29 grams per mole [1] [3] [5]. The compound belongs to the class of organic compounds known as cumenes, which are aromatic compounds containing a prop-2-ylbenzene moiety [3]. The structure consists of a phenyl ring substituted with an isopropyl group at the ortho position, connected via an ether linkage to a methylene bridge that leads to a 4,5-dihydro-1H-imidazole ring [1] [3].

The molecular structure can be represented by the SMILES notation: CC(C)C1=CC=CC=C1OCC2=NCCN2, and the InChI identifier: InChI=1S/C13H18N2O/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13/h3-6,10H,7-9H2,1-2H3,(H,14,15) [1] [3] [18]. The compound exhibits a three-dimensional structure where the imidazoline ring adopts a non-planar conformation due to the saturated ethylene bridge [1].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| Exact Mass | 218.1419 |

| Monoisotopic Mass | 218.141913208 |

| InChI Key | GFYSWQDCHLWRMQ-UHFFFAOYSA-N |

Physical Properties and Characterization

The physical properties of fenoxazoline have been characterized through various analytical techniques. The compound exhibits specific spectroscopic and physicochemical characteristics that enable its identification and quantification [5] [17] [20].

Nuclear magnetic resonance spectroscopy reveals distinct proton assignments for fenoxazoline hydrochloride. The 1H-NMR spectrum recorded at 400 MHz in CDCl3 shows characteristic signals: a doublet at 1.251-1.268 ppm corresponding to the six methyl protons of the isopropyl group, a multiplet at 3.153-3.255 ppm representing the methine proton of the isopropyl group and the four methylene protons of the imidazoline ring, a singlet at 4.668 ppm for the two methylene protons adjacent to the oxygen atom, a multiplet at 6.707-7.210 ppm for the four aromatic protons, and a broad singlet at 9.933 ppm for the hydrochloride proton [17].

Mass spectrometry analysis of fenoxazoline shows a molecular ion peak at m/z 219.1 corresponding to the [M+H]+ ion of the free base [17]. The fragmentation pattern provides structural confirmation through characteristic mass losses [14].

| Physical Property | Value | Reference |

|---|---|---|

| Boiling Point | 395.0 ± 35.0 °C (Predicted) | [25] |

| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [25] |

| pKa | 9.84 ± 0.40 (Predicted) | [25] |

| Percent Composition | C 71.53%, H 8.31%, N 12.83%, O 7.33% | [5] [20] |

The hydrochloride salt form exhibits crystalline properties with a melting point of 174°C and demonstrates solubility in water and ethanol [5]. Predicted collision cross section values for various adducts have been calculated, with [M+H]+ showing 151.1 Ų and [M+Na]+ showing 157.2 Ų [18].

Chemical Properties and Reactivity Profile

Fenoxazoline demonstrates specific chemical reactivity patterns that are characteristic of its functional groups. The compound undergoes various chemical transformations under different conditions, particularly involving the imidazoline ring and the phenolic ether linkage [17].

The compound exhibits significant susceptibility to alkaline hydrolysis conditions. Under basic stress conditions, fenoxazoline forms multiple degradation products, with two primary degradation products identified across all aqueous stress conditions [14] [17]. The degradation mechanism involves hydrolytic cleavage of the ether linkage connecting the phenyl ring to the imidazoline moiety [14].

Oxidative degradation of fenoxazoline results in the formation of fenoxazoline N-oxide (molecular formula C13H18N2O2, molecular weight 234.30), which shows a molecular ion peak at m/z 235.1 in mass spectrometry [17]. The oxidation primarily occurs at the nitrogen atoms within the imidazoline ring system [17].

| Degradation Condition | Primary Products | Molecular Formula | Mass (m/z) |

|---|---|---|---|

| Alkaline Hydrolysis | 2-Isopropyl phenol | C9H12O | 136.9 [M+H]+ |

| Alkaline Hydrolysis | 4,5-Dihydro-imidazole methanol | C4H8N2O | 100.12 |

| Oxidative Stress | Fenoxazoline N-oxide | C13H18N2O2 | 235.1 [M+H]+ |

The compound remains stable under acidic, thermal, and photolytic conditions, demonstrating good chemical stability under neutral to mildly acidic environments [14] [17]. This stability profile is attributed to the electron-withdrawing nature of the imidazoline ring, which reduces the nucleophilicity of the ether oxygen [17].

Stereochemistry and Conformational Analysis

Fenoxazoline possesses a flexible molecular structure that allows for multiple conformational states. The compound does not contain traditional chiral centers, but the imidazoline ring can adopt different conformations that influence the overall three-dimensional structure [1] [18].

The isopropyl substituent on the phenyl ring introduces steric interactions that influence the preferred conformations of the molecule. The phenyl ring and imidazoline moiety are connected through a flexible ether-methylene linkage, allowing for rotational freedom around multiple bonds [1] [3].

Computational analysis suggests that the compound can exist in various low-energy conformations due to rotation around the C-O bond connecting the phenyl ring to the methylene bridge, and rotation around the C-C bond connecting the methylene bridge to the imidazoline ring [18]. The predicted three-dimensional models indicate that the most stable conformations minimize steric clashes between the isopropyl group and the imidazoline ring [18].

The imidazoline ring itself adopts a non-planar envelope conformation, with one of the methylene carbons displaced from the plane formed by the other ring atoms. This conformational flexibility contributes to the compound's ability to interact with biological targets through multiple binding modes [1] [3].

IUPAC Nomenclature and Alternative Identifiers

The systematic IUPAC name for fenoxazoline is 2-{[2-(propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-imidazole [1] [3] [20]. Alternative systematic names include 4,5-dihydro-2-[[2-(1-methylethyl)phenoxy]methyl]-1H-imidazole [5] [10] and 2-[(2-isopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole [4].

The compound is identified by multiple chemical registry numbers and database identifiers that facilitate its recognition across different chemical information systems [1] [3] [10].

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 4846-91-7 |

| PubChem CID | 71899 |

| ChemSpider ID | 64911 |

| UNII | 97JJW1W1R3 |

| ChEBI ID | CHEBI:134903 |

| ChEMBL ID | CHEMBL14012 |

| DrugBank ID | DB13736 |

| KEGG ID | D07372 |

| European Community Number | 225-437-6 |

| DSSTox Substance ID | DTXSID30197533 |

Alternative chemical names include 2-(o-isopropylphenoxymethyl)-2-imidazoline, 2-[(o-cumenyloxy)methyl]-2-imidazoline, and phenoxazoline [5] [4]. The compound is also referenced by various trade names including Aturgyl, Nasofelin, and Nebulicina in different pharmaceutical formulations [2] [5].